N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-11-9-22(10-12(2)26-11)28(24,25)15-7-5-13(6-8-15)16(23)19-18-21-20-17(27-18)14-3-4-14/h5-8,11-12,14H,3-4,9-10H2,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXKVDZXZITCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This compound features a unique structure that combines an oxadiazole ring with a sulfonamide moiety, which has been associated with various pharmacological effects. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Molecular Formula : C18H22N4O4S
- Molecular Weight : 398.54 g/mol
- CAS Number : 1017232-88-0
This compound's design incorporates elements known for their biological activity, making it a candidate for further pharmacological evaluation.
Antibacterial Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit notable antibacterial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis with moderate to strong effectiveness .
| Compound | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-sulfonylbenzamide | Salmonella typhi | Moderate | 12.5 |
| N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-sulfonylbenzamide | Bacillus subtilis | Strong | 8.0 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease enzymes:
- Acetylcholinesterase Inhibition : Compounds similar to N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-sulfonylbenzamide have demonstrated significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM .
- Urease Inhibition : The compound exhibited strong urease inhibitory activity with IC50 values indicating high potency compared to standard inhibitors like thiourea (IC50 = 21.25 µM) .
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | N-(5-cyclopropyl...sulfonylbenzamide | 0.63 - 6.28 |
| Urease | N-(5-cyclopropyl...sulfonylbenzamide | 2.14 - 6.28 |
These results highlight the compound's potential in treating conditions related to enzyme dysregulation.
The biological activity of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-sulfonylbenzamide is likely mediated through its interaction with specific molecular targets:
- Binding Affinity : Studies using bovine serum albumin (BSA) binding assays indicate that the compound interacts effectively with serum proteins, which may influence its bioavailability and distribution within biological systems .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to N-(5-cyclopropyl...sulfonylbenzamide):
- A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized various oxadiazole derivatives and assessed their biological activities. The findings indicated that specific structural modifications could enhance antibacterial and enzyme inhibitory properties .
- Another research article emphasized the significance of the morpholino sulfonamide group in enhancing the pharmacokinetic profile of oxadiazole derivatives .
Preparation Methods
Sulfonation of Benzoic Acid
The synthesis begins with the sulfonation of 4-methylbenzoic acid to introduce the sulfonyl group. Chlorosulfonic acid (ClSO₃H) is employed under controlled temperatures (0–5°C) to generate 4-(chlorosulfonyl)benzoic acid.
Reaction Conditions :
- Solvent : Dichloromethane (DCM)
- Temperature : 0–5°C (exothermic reaction)
- Time : 2–4 hours
- Yield : ~70% (crude)
Sulfonamide Formation with 2,6-Dimethylmorpholine
The chlorosulfonyl intermediate reacts with 2,6-dimethylmorpholine in the presence of a base to form the sulfonamide. Triethylamine (TEA) is typically used to scavenge HCl.
Procedure :
- Dissolve 4-(chlorosulfonyl)benzoic acid (1 eq) in DCM.
- Add 2,6-dimethylmorpholine (1.2 eq) and TEA (2 eq) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Isolate via aqueous workup (extraction with DCM, washing with brine).
Key Data :
- Purification : Recrystallization from ethanol/water (1:1)
- Yield : 65–75%
- Purity : >95% (HPLC)
Synthesis of 5-Cyclopropyl-1,3,4-Oxadiazol-2-Amine
Cyclopropanecarboxylic Acid Hydrazide
Cyclopropanecarbonyl chloride is reacted with hydrazine hydrate to form cyclopropanecarboxylic acid hydrazide.
Reaction Conditions :
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Time : 6 hours
- Yield : 85–90%
Oxadiazole Ring Formation
The hydrazide undergoes cyclodehydration with cyanogen bromide (BrCN) to form the 1,3,4-oxadiazole ring.
Procedure :
- Mix cyclopropanecarboxylic acid hydrazide (1 eq) with BrCN (1.1 eq) in anhydrous THF.
- Stir at 60°C for 8 hours.
- Quench with ice-water and extract with ethyl acetate.
Key Data :
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1)
- Yield : 60–70%
- Characterization : $$ ^1H $$ NMR (CDCl₃): δ 1.2–1.4 (m, 4H, cyclopropyl), 8.1 (s, 1H, NH₂).
Final Amide Coupling
Activation of 4-((2,6-Dimethylmorpholino)Sulfonyl)Benzoic Acid
The benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
- Reflux the acid (1 eq) with SOCl₂ (3 eq) in toluene for 3 hours.
- Remove excess SOCl₂ under vacuum to obtain 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride.
Coupling with 5-Cyclopropyl-1,3,4-Oxadiazol-2-Amine
The acyl chloride reacts with the oxadiazole amine in the presence of a base:
- Dissolve the amine (1 eq) in DCM.
- Add acyl chloride (1.1 eq) and TEA (2 eq) at 0°C.
- Stir at room temperature for 6 hours.
Workup :
- Filter precipitated product.
- Wash with cold DCM and dry under vacuum.
Key Data :
- Yield : 70–80%
- Melting Point : 198–202°C
- Purity : >98% (LC-MS)
Optimization and Challenges
Sulfonylation Side Reactions
Over-sulfonation or decomposition of the morpholino group can occur at elevated temperatures. Maintaining temperatures below 10°C during sulfonyl chloride formation mitigates this.
Oxadiazole Ring Stability
The 1,3,4-oxadiazole ring is sensitive to strong acids/bases. Neutral pH during coupling ensures stability.
Scalability
Patent data suggests that the process is scalable to kilogram quantities with consistent yields (>70%).
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield | 55–60% | 40–50% |
| Key Advantage | Modular, high-purity intermediates | Early heterocycle functionalization |
| Key Limitation | Requires acyl chloride handling | Lower yield due to side reactions |
Q & A
What are the key considerations in synthesizing N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide to ensure high yield and purity?
Basic Research Question
The synthesis of this compound requires optimization of reaction conditions, including solvent selection, temperature control, and purification methods. Key steps involve:
- Cyclopropane integration : Use of cyclopropylcarboxylic acid derivatives under reflux conditions with dehydrating agents (e.g., POCl₃) to form the oxadiazole ring .
- Sulfonylation : Reaction of 4-sulfonylbenzoyl chloride with 2,6-dimethylmorpholine in polar aprotic solvents (e.g., DMSO or acetonitrile) at 60–80°C to introduce the morpholinosulfonyl group .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) to achieve >95% purity .
Which analytical techniques are essential for characterizing the structural integrity of this compound?
Basic Research Question
Rigorous characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm; morpholine methyl groups at δ 1.2–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ ion for C₂₀H₂₅N₃O₅S: 428.15 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtained .
How can researchers design experiments to elucidate the structure-activity relationship (SAR) of the morpholinosulfonyl and cyclopropyl groups in this compound?
Advanced Research Question
SAR studies require systematic structural modifications and biological testing:
- Morpholinosulfonyl group : Synthesize analogs with varying substituents (e.g., piperidine instead of morpholine) to assess sulfonamide interactions with target proteins .
- Cyclopropyl group : Replace with other hydrophobic moieties (e.g., tert-butyl or phenyl) to evaluate steric and electronic effects on binding affinity .
- Assay design : Use enzyme inhibition assays (e.g., kinase or protease panels) and cellular viability tests (e.g., MTT assays) to correlate structural changes with activity .
What methodologies are recommended for resolving contradictions in biological activity data across different assay systems for this compound?
Advanced Research Question
Addressing data discrepancies involves:
- Cross-validation : Replicate assays in orthogonal systems (e.g., in vitro enzymatic vs. cell-based assays) to rule out assay-specific artifacts .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent/DMSO concentration, cell line variability) .
- Meta-analysis : Compare results with structurally similar compounds (e.g., thiadiazole or benzodioxin analogs) to identify trends in bioactivity .
What computational strategies can predict potential biological targets of this compound based on its molecular topology?
Advanced Research Question
Computational approaches include:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for binding pockets complementary to the morpholinosulfonyl group .
- Pharmacophore modeling : Identify key features (e.g., hydrogen bond acceptors from oxadiazole) to map onto known drug-target interfaces .
- Machine learning : Train models on oxadiazole-containing compounds with annotated targets (e.g., ChEMBL database) to predict novel interactions .
How can the pharmacokinetic profile of this compound be optimized through systematic modification of its substituents?
Advanced Research Question
Optimization strategies focus on:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the benzamide ring to enhance aqueous solubility .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to reduce CYP450-mediated degradation .
- In vivo studies : Conduct pharmacokinetic assays (e.g., rat plasma half-life measurements) to evaluate absorption/distribution changes post-modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
